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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-
Ethylcrotonaldehyde, also known by its IUPAC name, (E)-2-ethylbut-2-enal. Due to the limited

availability of public experimental spectra for this specific compound, this guide utilizes a

predicted ¹H NMR spectrum to elucidate its structural features. The predicted data serves as a

valuable tool for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data of 2-Ethylcrotonaldehyde
The predicted quantitative ¹H NMR data for 2-Ethylcrotonaldehyde is summarized in the table

below. These values are calculated based on established chemical shift and coupling constant

models and provide a reliable estimation of the experimental spectrum.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H1 (Aldehyde) 9.35 Singlet (s) - 1H

H3 (Vinylic) 6.45 Quartet (q) 6.8 1H

H4 (Ethyl

Methylene)
2.25 Quartet (q) 7.5 2H

H3' (Vinylic

Methyl)
1.85 Doublet (d) 6.8 3H

H4' (Ethyl

Methyl)
1.10 Triplet (t) 7.5 3H

Note: The data presented is based on a predicted spectrum and should be used as a

reference. Actual experimental values may vary.

Structural Elucidation and Signal Correlation
The following diagram illustrates the structure of 2-Ethylcrotonaldehyde with proton

assignments and depicts the predicted spin-spin coupling interactions that give rise to the

observed multiplicities in the ¹H NMR spectrum.

Caption: Structure of 2-Ethylcrotonaldehyde and key ¹H-¹H coupling.

Experimental Protocol: ¹H NMR Spectroscopy of a
Liquid Aldehyde
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a liquid

aldehyde such as 2-Ethylcrotonaldehyde.

1. Sample Preparation:

Sample Quantity: For a routine ¹H NMR spectrum, approximately 5-20 mg of the liquid

aldehyde is required.[1][2]
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Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to

moderately polar organic compounds.[3] Approximately 0.6-0.7 mL of the deuterated solvent

is used to dissolve the sample.[2]

Procedure:

Weigh the desired amount of 2-Ethylcrotonaldehyde directly into a clean, dry vial.

Add the deuterated solvent to the vial and gently swirl to ensure complete dissolution.

Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely. The final sample height in the tube should be approximately

4-5 cm.[1][2]

2. NMR Spectrometer Parameters:

Instrument: A modern Fourier Transform NMR (FT-NMR) spectrometer with a proton

frequency of 300 MHz or higher is typically used.

Solvent Lock: The deuterium signal from the CDCl₃ solvent is used to lock the magnetic field

frequency.

Shimming: The magnetic field homogeneity is optimized by shimming on the sample to

achieve sharp, symmetrical peaks.

Acquisition Parameters:

Pulse Angle: A 30-45° pulse angle is commonly used for routine qualitative spectra to

allow for a shorter relaxation delay.[4][5]

Acquisition Time (AQ): Typically set to 2-4 seconds.[4]

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative

analysis.
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Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually

adequate to achieve a good signal-to-noise ratio.[4]

Spectral Width (SW): A spectral width of approximately 12-16 ppm is set to encompass all

expected proton signals.

3. Data Processing:

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency

domain spectrum via a Fourier transform.

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure

absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈

7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

Integration: The relative areas under each peak are integrated to determine the proton ratios.

This comprehensive guide, based on predicted data and standard experimental procedures,

provides a solid foundation for researchers and scientists working with 2-Ethylcrotonaldehyde
and similar unsaturated aldehydes. For definitive structural analysis, it is always recommended

to acquire and interpret an experimental ¹H NMR spectrum whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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